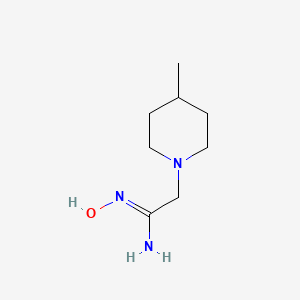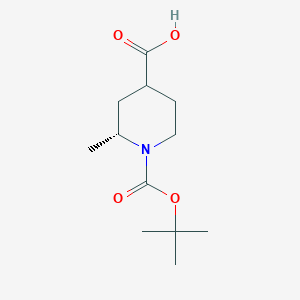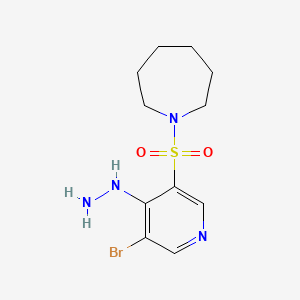
N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide is a chemical compound with the molecular formula C8H17N3O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide typically involves the reaction of 4-methylpiperidine with appropriate reagents to introduce the hydroxy and acetimidamide groups. One common method involves the reaction of 4-methylpiperidine with hydroxylamine and an appropriate acylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide
- N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide .
Uniqueness
N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1016506-35-6 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C8H17N3O/c1-7-2-4-11(5-3-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
InChI Key |
DBBRRHLPTHXQNN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CCN(CC1)C/C(=N/O)/N |
Canonical SMILES |
CC1CCN(CC1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)










![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B12996053.png)
